2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Overview for Drug Development Professionals
2',3',5'-Tri-O-benzoyl-6-azauridine: A Technical Overview for Drug Development Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-benzoyl-6-azauridine is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an anticancer and antiviral agent. As a prodrug of the active compound 6-azauridine (B1663090), its benzoylated structure enhances its lipophilicity, potentially improving its pharmacokinetic profile. This document provides a comprehensive technical overview of 2',3',5'-Tri-O-benzoyl-6-azauridine, including its chemical properties, probable mechanism of action derived from its parent compound, a plausible synthesis route, and generalized experimental protocols for its evaluation. While specific quantitative biological data for the benzoylated form is limited in publicly available literature, this guide extrapolates likely activities based on the extensive research conducted on 6-azauridine.
Chemical Properties and Structure
2',3',5'-Tri-O-benzoyl-6-azauridine is characterized by a 6-azauracil (B101635) base linked to a ribose sugar, where the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety are protected by benzoyl groups. This benzoylation increases the molecule's molecular weight and lipophilicity compared to its parent compound, 6-azauridine.
| Property | Data |
| Molecular Formula | C29H23N3O9 |
| Molecular Weight | 557.51 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Parent Compound | 6-Azauridine |
Mechanism of Action
The biological activity of 2',3',5'-Tri-O-benzoyl-6-azauridine is attributed to its in vivo conversion to the active metabolite, 6-azauridine. This conversion is presumed to occur through the enzymatic cleavage of the benzoyl ester groups. Therefore, the mechanism of action is primarily that of 6-azauridine.[1][2]
6-Azauridine exerts its cytotoxic and antiviral effects through two primary pathways:
2.1. Inhibition of De Novo Pyrimidine (B1678525) Synthesis: 6-Azauridine is phosphorylated intracellularly to 6-azauridine 5'-monophosphate (AzaU-MP). AzaU-MP is a potent inhibitor of orotidylic acid decarboxylase (ODC), a key enzyme in the de novo biosynthesis of pyrimidine nucleotides. Inhibition of ODC leads to the depletion of uridine (B1682114) and cytidine (B196190) nucleotides, which are essential for DNA and RNA synthesis, thereby arresting cell proliferation and viral replication.[3]
2.2. Induction of Autophagy-Mediated Cell Death: Recent studies have shown that 6-azauridine can induce autophagy-mediated cell death in cancer cells. This process is dependent on the activation of AMP-activated protein kinase (AMPK) and the tumor suppressor protein p53. This pathway provides a secondary mechanism for its anticancer activity.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action of 6-Azauridine.
Synthesis
A general and efficient method for the synthesis of benzoylated nucleosides involves the use of benzoyl chloride in the presence of a base like pyridine. The hydroxyl groups of the sugar moiety are protected by the benzoyl groups.
A plausible synthetic route for 2',3',5'-Tri-O-benzoyl-6-azauridine is outlined below:
Caption: Plausible synthesis workflow.
Experimental Protocols
Detailed experimental protocols for 2',3',5'-Tri-O-benzoyl-6-azauridine are not widely published. However, based on standard methodologies for similar nucleoside analogs, the following protocols can be adapted.
4.1. General Synthesis of 2',3',5'-Tri-O-benzoyl-6-azauridine:
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Dissolution: Dissolve 6-azauridine in an excess of anhydrous pyridine.
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Acylation: Cool the solution in an ice bath and add benzoyl chloride dropwise with stirring.
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Reaction: Allow the reaction to proceed at room temperature overnight.
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Quenching: Quench the reaction by the addition of water or ice.
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Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Washing: Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield 2',3',5'-Tri-O-benzoyl-6-azauridine.
4.2. In Vitro Cytotoxicity Assay (MTT Assay):
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
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Compound Treatment: Treat the cells with various concentrations of 2',3',5'-Tri-O-benzoyl-6-azauridine (typically in a logarithmic dilution series) and a vehicle control (DMSO).
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Incubation: Incubate the plates for 48-72 hours.
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MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
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Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) value by plotting the percentage of cell viability against the compound concentration.
4.3. In Vitro Antiviral Assay (Plaque Reduction Assay):
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Cell Seeding: Seed host cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
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Virus Infection: Infect the cell monolayers with a specific virus at a known multiplicity of infection (MOI) for 1-2 hours.
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Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of 2',3',5'-Tri-O-benzoyl-6-azauridine and a low percentage of agarose.
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Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
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Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Quantitative Data
| Assay Type | Cell Line/Virus | Value | Reference |
| Anticancer Activity (IC50) | e.g., MCF-7 (Breast Cancer) | Data not available | - |
| e.g., HCT116 (Colon Cancer) | Data not available | - | |
| Antiviral Activity (IC50) | e.g., Herpes Simplex Virus-1 | Data not available | - |
| e.g., Influenza A Virus | Data not available | - | |
| Cytotoxicity (CC50) | e.g., Vero Cells | Data not available | - |
| e.g., Normal Human Fibroblasts | Data not available | - |
Conclusion and Future Directions
2',3',5'-Tri-O-benzoyl-6-azauridine is a promising nucleoside analog that warrants further investigation as a potential therapeutic agent. Its role as a prodrug of 6-azauridine suggests a well-characterized mechanism of action involving the disruption of pyrimidine biosynthesis and induction of autophagy. However, a critical need exists for the systematic evaluation of its specific anticancer and antiviral activities, as well as its pharmacokinetic and toxicological profiles. Future research should focus on obtaining quantitative biological data for the benzoylated compound and exploring its efficacy in preclinical in vivo models. Such studies will be crucial in determining its potential for further clinical development.
References
- 1. In vitro metabolism studies of the prodrug, 2',3',5'-triacetyl-6-azauridine, utilizing an automated analytical system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Antiviral nucleoside analogs | Semantic Scholar [semanticscholar.org]
